molecular formula C19H28N4O3 B4332753 N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE

Cat. No.: B4332753
M. Wt: 360.5 g/mol
InChI Key: XUKZXBRKHNPHBA-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of an adamantyl group, a pyrazole ring, and a butanamide chain, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and pyrazole intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-dicarbonyl compound. The final step involves coupling the adamantyl and pyrazole intermediates with a butanamide chain under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can also be reduced to an amino group under suitable conditions.

    Substitution: The adamantyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include nitroso, hydroxylamine, and amino derivatives from oxidation and reduction reactions, as well as various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The nitro group in the pyrazole ring can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The adamantyl group provides stability and enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE include:

  • N-[2-(1-adamantyl)ethyl]-4-(4-amino-1H-pyrazol-1-yl)butanamide
  • N-[2-(1-adamantyl)ethyl]-4-(4-hydroxy-1H-pyrazol-1-yl)butanamide
  • N-[2-(1-adamantyl)ethyl]-4-(4-methyl-1H-pyrazol-1-yl)butanamide

Uniqueness

This compound is unique due to the presence of the nitro group in the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities. The combination of the adamantyl group and the pyrazole ring also contributes to its unique structural and functional properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-(4-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c24-18(2-1-5-22-13-17(12-21-22)23(25)26)20-4-3-19-9-14-6-15(10-19)8-16(7-14)11-19/h12-16H,1-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKZXBRKHNPHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)CCCN4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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